![molecular formula C11H12O2 B2835982 3-(2-Ethylphenyl)-2-propenoic acid CAS No. 103988-23-4](/img/structure/B2835982.png)
3-(2-Ethylphenyl)-2-propenoic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the propenoic acid group and the attachment of the ethyl group to the phenyl ring. This could potentially be achieved through a series of reactions including Friedel-Crafts alkylation and Wittig reaction .Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring with an ethyl group attached at the 2-position, and a propenoic acid group attached at the 3-position. The presence of the phenyl ring suggests that the compound may exhibit aromaticity, and the propenoic acid group indicates that the compound is likely to be acidic .Chemical Reactions Analysis
As an aromatic carboxylic acid, this compound could participate in a variety of chemical reactions. For example, it could undergo electrophilic aromatic substitution reactions on the phenyl ring, or it could participate in reactions involving the carboxylic acid group, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the presence of the phenyl ring could contribute to its lipophilicity .Scientific Research Applications
- For instance, cinnamic acid derivatives have been investigated for their role in inhibiting cancer cell growth and reducing oxidative stress .
Pharmaceuticals and Drug Development
Plant Growth Regulators
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2-ethylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDRIRGALQZEPP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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